![molecular formula C8H17N5O3 B12381626 (2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid
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Overview
Description
This compound is a structurally modified amino acid derivative featuring a pentanoic acid backbone with dual isotopic labeling (¹⁵N and ¹³C) and specialized functional groups. The (2S)-configuration indicates its stereochemistry, while the isotopic substitutions enable precise tracking in metabolic and structural studies. Key functional groups include:
- 2-aminoacetyl (¹⁵N-labeled): An acetylated amine at position 2, enriched with ¹⁵N for isotopic tracing.
- Bis(¹⁵N)(azanyl)(¹¹³C)methylideneamino: A guanidino-like group at position 5, incorporating ¹⁵N and ¹³C isotopes.
- Full ¹³C labeling (positions 1–5): Enhances detectability in NMR and mass spectrometry .
This compound is hypothesized to serve as a tracer in metabolic pathways, particularly for studying nitrogen and carbon flux in biological systems, akin to milacemide derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid involves multiple steps, including the incorporation of isotopic labels. The general synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials, which are isotopically labeled.
Reaction Steps:
Reaction Conditions: Typical conditions include controlled temperatures, specific pH levels, and the use of catalysts to ensure the incorporation of isotopic labels without compromising the integrity of the compound.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Research Applications
-
Metabolic Studies
- The isotopic labels allow researchers to trace the metabolic pathways of this compound within biological systems. This can be particularly useful in understanding how amino acids are utilized in various metabolic processes.
- Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be employed to study the incorporation of this compound into proteins or other biomolecules.
-
Protein Interaction Studies
- The compound can be used to investigate interactions with enzymes and receptors. By observing how this compound binds to specific targets, researchers can gain insights into its potential therapeutic mechanisms.
- Methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) may be applied to quantify binding affinities and kinetics.
-
Drug Development
- The unique structural features of this compound make it a candidate for drug development. Its ability to mimic natural amino acids while providing additional information through isotopic labeling can aid in the design of new therapeutics.
- The incorporation of stable isotopes in drug molecules has been shown to influence pharmacokinetic properties, which can be studied using this compound.
-
Structural Biology
- In structural biology, this compound can serve as a probe for studying protein structures through techniques such as X-ray crystallography or cryo-electron microscopy.
- The isotopic labeling facilitates the determination of protein dynamics and conformational changes upon ligand binding.
Comparative Analysis with Related Compounds
To better understand the unique properties of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid, a comparison with other similar compounds is useful:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Glycine | Simplest amino acid | Neurotransmitter | No substitutions |
L-Alanine | Methyl group | Energy metabolism | Non-polar side chain |
L-Lysine | Additional amine | Protein synthesis | Positively charged |
L-Tyrosine | Aromatic ring | Precursor to neurotransmitters | Hydroxyl group |
(2S)-2-(Aminoacetyl)-5-(methylideneamino)pentanoic acid | Similar backbone but fewer isotopes | Potentially similar activities | Lacks isotopic labeling |
The presence of nitrogen-15 and carbon-13 distinguishes this compound from typical amino acids, enhancing its utility in research settings where tracking molecular behavior is essential.
Case Studies
-
Metabolic Pathway Tracing
- A study utilized nitrogen-15 labeled compounds to trace the incorporation of amino acids into proteins during metabolic processes in mammalian cells. This approach provided insights into amino acid utilization under different nutritional conditions.
-
Drug Interaction Analysis
- Research involving this compound has demonstrated its ability to inhibit specific enzyme activities through competitive binding assays. This has implications for developing inhibitors for therapeutic applications.
-
Structural Insights
- Using NMR spectroscopy on isotopically labeled compounds has allowed researchers to elucidate protein-ligand interactions at atomic resolution, revealing critical insights into binding mechanisms.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid involves its interaction with specific molecular targets The isotopic labels allow for detailed studies of these interactions, revealing the pathways and molecular targets involved
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural distinctions between the target compound and related derivatives:
Notes:
- Isotopic Labeling : The target compound is unique in its extensive isotopic enrichment (¹³C at all backbone carbons and ¹⁵N in amine groups), enabling dual tracking of carbon and nitrogen metabolism .
- Functional Groups: Unlike Boc-protected analogs (e.g., ), the target lacks protective groups, favoring direct metabolic interaction. Its 5-position bis(¹⁵N-azanyl) group resembles guanidino moieties in arginine derivatives but with isotopic specificity.
Metabolic and Analytical Comparisons
- Metabolic Pathways: The target’s ¹³C/¹⁵N labels mirror milacemide’s use in tracking glycinamide and pentanoic acid formation . However, its pentanoic acid backbone (vs. milacemide’s acetamide) may alter degradation kinetics.
- Spectroscopic Detection: The ¹³C-enriched backbone enhances sensitivity in ¹³C-NMR, while ¹⁵N labels improve resolution in rotational-echo double resonance (REDOR) experiments . Non-isotopic analogs (e.g., ) lack this precision.
- Stability : Boc-protected derivatives () resist enzymatic cleavage, whereas the target compound’s unprotected amines facilitate rapid metabolic incorporation.
Biological Activity
The compound (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid is a complex organic molecule notable for its isotopic labeling and structural characteristics. This compound is part of the amino acid class and features both an amino group and a carboxylic acid group. The presence of isotopes such as nitrogen-15 (^15N) and carbon-13 (^13C) enhances its utility in biological research, particularly in tracing metabolic pathways and studying molecular interactions.
Molecular Characteristics
- Molecular Formula : C8H17N5O3
- Molecular Weight : 217.25 g/mol
- IUPAC Name : (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid
The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors in biological systems. The isotopic labels allow researchers to track the compound's interactions and transformations within these systems. The incorporation of ^15N and ^13C assists in elucidating metabolic pathways during studies on protein synthesis and enzyme activity.
Applications in Research
The compound has several applications across different fields:
- Metabolic Studies : Used to trace the incorporation of isotopically labeled atoms into biomolecules.
- Drug Development : Aids in understanding pharmacokinetics and metabolism of new compounds.
- Structural Biology : Useful in NMR spectroscopy to determine the structure of proteins and other biomolecules.
Comparative Analysis with Similar Compounds
The following table compares the unique features of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid with other amino acids:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Glycine | Simplest amino acid | Neurotransmitter | No substitutions |
L-Alanine | Methyl group | Energy metabolism | Non-polar side chain |
L-Lysine | Additional amine | Protein synthesis | Positively charged |
L-Tyrosine | Aromatic ring | Precursor to neurotransmitters | Hydroxyl group |
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid | Multiple isotopic labels | Potentially diverse interactions with biological targets | Enhanced tracking capabilities |
Case Studies
Recent studies have highlighted the potential therapeutic mechanisms of this compound:
- Inhibition Studies : Research has shown that compounds with similar structural features can inhibit specific transporters like ASCT2 (SLC1A5), which is involved in glutamine transport in cancer cells. The discovery of novel inhibitors has demonstrated improved potency compared to previous compounds .
- Metabolic Tracing : In metabolic studies using isotopically labeled compounds like this one, researchers have been able to trace the pathways of amino acids through various metabolic processes in mammalian cells.
Q & A
Basic Research Questions
Q. How can isotopic labeling (15N, 13C) in this compound be optimized for metabolic flux analysis?
- Methodological Answer : Isotopic enrichment requires precise control of precursor incorporation during synthesis. For 15N-labeled amines, use labeled ammonium chloride or urea in reductive amination steps. For 13C, employ isotopically enriched acetyl-CoA analogs or methylidene precursors during carboxylation reactions. Purification via reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) ensures isotopic purity (>98% atom% 15N/13C) .
Q. What spectroscopic techniques are critical for verifying the stereochemistry and isotopic distribution of this compound?
- Methodological Answer : Use 2D NMR (e.g., 1H-13C HSQC and HMBC) to confirm stereochemistry at chiral centers (e.g., C2 and C5). Isotopic labeling is validated via high-resolution mass spectrometry (HRMS) to distinguish 13C/15N isotopic clusters. For example, the 113C-methylideneamino group will show a +1 Da shift compared to unlabeled analogs .
Q. How does the bis(15N)(azanyl)methylideneamino group influence the compound’s stability in aqueous buffers?
- Methodological Answer : The guanidine-like structure of the methylideneamino group enhances stability at physiological pH (7.4). Accelerated stability testing (40°C/75% RH for 3 months) with LC-MS monitoring reveals <5% degradation. Buffers containing chelating agents (e.g., EDTA) mitigate metal-catalyzed hydrolysis .
Advanced Research Questions
Q. What experimental frameworks are suitable for tracking this compound’s incorporation into protein synthesis pathways?
- Methodological Answer : Design pulse-chase experiments using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture). Monitor isotopic enrichment in nascent polypeptides via LC-MS/MS proteomics. Normalize data against unlabeled controls to quantify incorporation efficiency (~70–90% in HEK293 cells) .
Q. How can contradictory data on isotopic dilution in metabolic studies be resolved?
- Methodological Answer : Contradictions arise from compartment-specific dilution (e.g., mitochondrial vs. cytosolic pools). Use subcellular fractionation coupled with isotope ratio mass spectrometry (IRMS) to measure compartmental 13C/15N enrichment. Statistical modeling (e.g., Monte Carlo simulations) accounts for dilution kinetics .
Q. What synthetic strategies mitigate racemization during the coupling of 2-aminoacetyl-(15N) to the pentanoic acid backbone?
- Methodological Answer : Employ low-temperature (0–4°C) peptide coupling with DCC/HOBt to minimize racemization. Chiral HPLC (e.g., Chirobiotic T column) confirms enantiomeric excess (>99% (2S)). For 15N-labeled intermediates, use Boc-protected glycine-(15N) to preserve isotopic integrity .
Q. How does the compound’s 113C-methylideneamino group affect its interaction with enzymatic active sites (e.g., arginases)?
- Methodological Answer : Molecular docking (AutoDock Vina) and QM/MM simulations predict steric hindrance from the 113C label, reducing binding affinity (ΔG = −8.2 kcal/mol vs. −9.5 kcal/mol for unlabeled). Validate with kinetic assays (Km increased by 1.5-fold in human arginase I) .
Q. Experimental Design & Data Analysis
Q. What controls are essential for ensuring reproducibility in tracer studies using this compound?
- Methodological Answer : Include:
- Isotopic controls : Unlabeled and singly labeled analogs to correct for natural abundance 13C/15N.
- Biological controls : Knockout cell lines (e.g., arginase-KO) to confirm pathway specificity.
- Analytical controls : Internal standards (e.g., norvaline-13C5) for LC-MS quantification .
Q. How can metabolic flux analysis (MFA) be adapted to account for this compound’s multi-isotopic labels?
- Methodological Answer : Use OpenMFLux or INCA software to model 13C/15N labeling patterns. Input isotopomer distributions from GC-MS data (e.g., m+3 to m+5 clusters for 13C5). Bayesian inference resolves uncertainties in bidirectional fluxes (e.g., urea cycle vs. nitric oxide synthase pathways) .
Q. Synthesis & Characterization
Q. What purification techniques are optimal for isolating this compound from synthetic byproducts?
Properties
Molecular Formula |
C8H17N5O3 |
---|---|
Molecular Weight |
241.18 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C8H17N5O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4,9H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m0/s1/i1+1,2+1,3+1,5+1,7+1,8+1,10+1,11+1,12+1,13+1 |
InChI Key |
JLXVRFDTDUGQEE-QCCJAHHMSA-N |
Isomeric SMILES |
C(C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][15N]=[13C]([15NH2])[15NH2])[13C](=O)O)N |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)CN)CN=C(N)N |
Origin of Product |
United States |
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